3-(Pent-4-yn-1-yloxy)azetidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
3-pent-4-ynoxyazetidine |
InChI |
InChI=1S/C8H13NO/c1-2-3-4-5-10-8-6-9-7-8/h1,8-9H,3-7H2 |
InChI Key |
ALMVBWUWURNQSQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCOC1CNC1 |
Origin of Product |
United States |
Significance of Four Membered Nitrogen Heterocycles in Contemporary Chemical Research
Four-membered nitrogen heterocycles, specifically azetidines, have garnered considerable attention in modern chemical research. Despite the inherent ring strain, their unique structural and chemical properties make them valuable scaffolds in the design of complex molecules. rsc.org Azetidine (B1206935) is the smallest saturated nitrogen-containing heterocycle that possesses reasonable chemical stability. enamine.net
The significance of the azetidine moiety stems from its ability to impart conformational rigidity to a molecule, which is a desirable trait in drug design. enamine.netpharmablock.com This rigidity helps to pre-organize the spatial orientation of substituents, potentially leading to a decrease in the entropy of binding to a biological target and thereby increasing affinity. enamine.net Compared to more flexible acyclic analogues or larger rings, the constrained nature of the azetidine ring can significantly improve pharmacological properties. pharmablock.com Moreover, these small monocyclic scaffolds add less to the total molecular weight and lipophilicity of a molecule compared to other conformationally restricted systems. enamine.net
The utility of azetidines is evident in the number of bioactive compounds and approved drugs that incorporate this scaffold. lifechemicals.comnih.gov Compounds featuring the azetidine moiety have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.govresearchgate.net The incorporation of this ring system is a recognized strategy in medicinal chemistry to fine-tune the physicochemical properties of drug candidates. nih.gov
Table 1: Examples of Azetidine-Containing Drugs
| Drug Name | Therapeutic Class | Function |
|---|---|---|
| Azelnidipine | Calcium Channel Blocker | Used as an antihypertensive agent. enamine.net |
| Cobimetinib | MEK1/2 Inhibitor | A targeted therapy for cancer. pharmablock.com |
| Tofacitinib | Janus Kinase (JAK) Inhibitor | Used for the treatment of rheumatoid arthritis. pharmablock.com |
| Ezetimibe | Cholesterol Absorption Inhibitor | Contains a monocyclic azetidine-2-one moiety. lifechemicals.com |
Role of Terminal Alkynes As Versatile Functional Handles in Synthetic Methodologies
Terminal alkynes are hydrocarbons characterized by a carbon-carbon triple bond at the end of a carbon chain. quizlet.comyoutube.com This functional group is a cornerstone of modern organic synthesis due to its unique reactivity and versatility. masterorganicchemistry.com The triple bond, consisting of one sigma and two pi bonds, confers a linear geometry and serves as a hub for a multitude of chemical transformations. quizlet.com
A key feature of terminal alkynes is the notable acidity of the hydrogen atom attached to the sp-hybridized carbon, which is significantly more acidic than hydrogens in alkenes or alkanes. quizlet.comwikipedia.org This acidity allows for its easy removal by a strong base to form a nucleophilic acetylide anion. libretexts.orgstudy.com The generation of this carbanion is pivotal for forming new carbon-carbon bonds through reactions with electrophiles like alkyl halides, a process known as alkylation. masterorganicchemistry.comlibretexts.orgstudy.com
The alkyne functional group can participate in a wide range of reactions, making it a valuable building block for creating molecular complexity. These reactions include:
Addition Reactions : Alkynes readily undergo the addition of hydrogen (hydrogenation), halogens (halogenation), hydrogen halides, and water (hydration). study.com
Cycloaddition Reactions : They are key participants in cycloadditions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is the premier example of a "click reaction". nih.gov This reaction is widely used to covalently link different molecular fragments with high efficiency and specificity. nih.gov
Oxidative Cleavage : Treatment with oxidizing agents like ozone or potassium permanganate cleaves the triple bond to form carboxylic acids. masterorganicchemistry.com
Hydroboration-Oxidation : This two-step process converts terminal alkynes into aldehydes. quizlet.com
This diverse reactivity allows chemists to use the alkyne as a "blank canvas," capable of being transformed into a wide array of other functional groups as needed for a synthetic target. masterorganicchemistry.com
Table 2: Key Synthetic Transformations of Terminal Alkynes
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Alkylation | 1. Strong Base (e.g., NaNH₂) 2. Alkyl Halide (R-X) | Internal Alkyne |
| Hydration (Markovnikov) | H₂O, H₂SO₄, HgSO₄ | Ketone |
| Hydroboration-Oxidation | 1. BH₃, THF 2. H₂O₂, NaOH | Aldehyde |
| Azide-Alkyne Cycloaddition (CuAAC) | Azide (B81097) (R-N₃), Cu(I) catalyst | 1,2,3-Triazole |
| Reduction to cis-Alkene | H₂, Lindlar's Catalyst | Alkene (cis) |
| Reduction to trans-Alkene | Na, NH₃ (liquid) | Alkene (trans) |
| Complete Reduction | H₂, Pd/C | Alkane |
Conceptual Framework: Integration of Azetidine and Alkyne Moieties in Molecular Design
Synthesis of the Pent-4-yn-1-ol Precursor
The versatile building block, pent-4-yn-1-ol, is characterized by the presence of both a terminal alkyne and a primary alcohol group, making it a valuable intermediate in organic synthesis. ontosight.ai Its preparation can be achieved through several established methods, starting from readily available materials.
One of the most efficient and industrially practical methods involves the ring-opening of tetrahydrofurfuryl chloride. A high-yield synthesis has been reported where tetrahydrofurfuryl chloride is treated with n-butyllithium (n-BuLi) in t-butyl methyl ether (t-BuOMe) at a moderate temperature of 0 °C. researchgate.netthieme-connect.com This method avoids the cryogenic temperatures often required in similar organolithium reactions. thieme-connect.com
An alternative classical synthesis involves the reaction of tetrahydrofurfuryl chloride with sodium amide in liquid ammonia. orgsyn.org While effective, this method requires the handling of liquid ammonia, which can be less practical on a large scale. thieme-connect.com Other reported syntheses include the bromination of 4-penten-1-ol (B13828) followed by dehydrobromination, and the reduction of ethyl 4-pentynoate using lithium aluminum hydride. orgsyn.orgchemicalbook.com
Table 1: Comparison of Synthetic Methods for Pent-4-yn-1-ol
| Starting Material | Reagents | Solvent | Yield | Reference |
|---|---|---|---|---|
| Tetrahydrofurfuryl chloride | n-BuLi | t-BuOMe | 94% | thieme-connect.com |
| Tetrahydrofurfuryl chloride | NaNH₂ | Liquid NH₃ | 75-85% | orgsyn.org |
Stereoselective Installation of the Ether Linkage at Azetidine C3
The formation of the ether linkage between the pent-4-yn-1-ol precursor and the C3 position of the azetidine ring is a critical step. The stereochemistry at this position can be crucial for the biological activity of the final molecule, necessitating stereoselective synthetic methods.
A primary and straightforward method for forming the C-O ether bond is through a Williamson-type ether synthesis. This reaction typically involves the alkylation of an N-protected 3-hydroxyazetidine with a suitable pent-4-ynyl derivative. The N-protecting group, often a tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn) group, is essential to prevent side reactions at the azetidine nitrogen.
The synthesis begins with a readily available N-protected 3-hydroxyazetidine. chemicalbook.comscienceopen.com This alcohol is deprotonated with a base, such as sodium hydride (NaH), to form the corresponding alkoxide. The subsequent reaction of this nucleophilic alkoxide with an electrophilic pent-4-yn-1-ol derivative, such as pent-4-yn-1-yl tosylate or a pent-4-ynyl halide, results in the formation of the desired ether linkage via an Sₙ2 reaction. The stereochemical integrity of the C3 position of the azetidine is generally maintained during this process.
Reaction Scheme: Williamson Ether Synthesis
An alternative strategy for creating the 3-substituted azetidine involves the regioselective ring-opening of a highly strained azetidine precursor, such as 1-azabicyclo[1.1.0]butane (ABB). researchgate.net These strained bicyclic systems are susceptible to nucleophilic attack, which proceeds with the cleavage of the central, highly strained C-N bond. researchgate.net
In this approach, ABB or a substituted derivative can be activated by an electrophile or a Lewis acid catalyst. researchgate.netuzh.ch This activation enhances the electrophilicity of the bridgehead carbon (C3). Subsequent nucleophilic attack by pent-4-yn-1-ol at the C3 position leads to the formation of the this compound derivative. The regioselectivity of the attack is driven by the release of ring strain. For example, La(OTf)₃ has been shown to be an effective catalyst for the regioselective intramolecular aminolysis of epoxy amines to form azetidines, highlighting the utility of Lewis acids in controlling regioselectivity in ring-opening cyclizations. nih.govfrontiersin.org While this example forms the ring itself, the principle can be extended to the ring-opening of precursors like ABB by external nucleophiles.
Convergent Synthesis Approaches for this compound
Convergent synthesis strategies involve the independent preparation of key molecular fragments that are later joined to form the final product. This approach is often more efficient for complex molecules than a linear synthesis. For this compound, a convergent strategy would involve synthesizing two main fragments: an appropriately protected azetidine synthon and the pent-4-yn-1-ol side chain.
The most common convergent route is the Williamson ether synthesis described in section 3.2.1. Here, an N-protected 3-hydroxyazetidine or N-protected 3-haloazetidine serves as the azetidine fragment, while pent-4-yn-1-ol or its corresponding alkoxide acts as the second fragment. The coupling of these two well-defined intermediates in a late-stage step exemplifies a convergent approach. For instance, the coupling of N-Boc-3-iodoazetidine with the sodium salt of pent-4-yn-1-ol would provide the protected target compound directly.
Divergent Synthesis from Pre-functionalized Azetidine Scaffolds
Divergent synthesis provides a powerful method for generating a library of related compounds from a common intermediate. In the context of this compound, a pre-functionalized azetidine scaffold, such as N-Boc-3-hydroxyazetidine or N-Boc-3-oxoazetidine, serves as the central starting point. orgsyn.orgresearchgate.net
Starting from N-Boc-3-hydroxyazetidine, a variety of ether derivatives can be synthesized through alkylation with different electrophiles. scienceopen.com The synthesis of this compound represents one specific outcome from this divergent approach, achieved by reacting the common hydroxyazetidine scaffold with a pent-4-ynyl electrophile. orgsyn.org
Alternatively, N-Boc-3-oxoazetidine can be used as a versatile scaffold. nih.gov Reduction of the ketone provides N-Boc-3-hydroxyazetidine, which can then be diversified as described above. Another key pre-functionalized scaffold is 1-azabicyclo[1.1.0]butane (ABB). The reaction of ABB with various nucleophiles, including alcohols, thiols, and amines, can produce a wide array of 3-substituted azetidines. researchgate.net The reaction with pent-4-yn-1-ol, likely facilitated by a catalyst, would be a divergent route from the ABB scaffold to the target molecule. researchgate.net
Advanced Functionalization and Derivatization Strategies for 3 Pent 4 Yn 1 Yloxy Azetidine
Alkyne Functionalization Reactions
The triple bond of the pent-4-yn-1-yloxy side chain is the primary site for derivatization, allowing for the introduction of diverse functionalities through various addition and cycloaddition reactions.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its high efficiency, reliability, and broad functional group tolerance. jetir.orgrsc.org This reaction involves the coupling of a terminal alkyne, such as in 3-(pent-4-yn-1-yloxy)azetidine, with an azide (B81097) in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole ring. chemeurope.comnih.gov
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Scope and Limitations of CuAAC on Azetidine-Alkyne Conjugates
The CuAAC reaction is known for its extensive scope, accommodating a wide variety of azide and alkyne substrates. jetir.orgcsic.es For azetidine-alkyne conjugates like this compound, this reaction provides a powerful method for linking the azetidine (B1206935) core to biomolecules, polymers, and other molecular building blocks. The reaction conditions are typically mild, often proceeding at room temperature in various solvents, including water, which is advantageous for biological applications. jetir.orgethz.ch
However, certain limitations exist. The presence of copper ions can be toxic to living systems, which has prompted the development of copper-free click chemistry alternatives for in vivo applications. nih.gov Additionally, some functional groups can interfere with the copper catalyst. For instance, certain ligands can inhibit the catalytic activity, and the presence of halides can have a detrimental effect on the reaction rate in organic media. beilstein-journals.org While aliphatic alkynes are generally less reactive than aromatic ones, the reaction with this compound is expected to proceed efficiently, albeit potentially requiring longer reaction times or slightly elevated temperatures compared to more activated alkynes. csic.es The reaction is also sensitive to steric hindrance near the alkyne or azide, which can decrease the reaction rate. csic.es
Electrochemical Alkyne Functionalization
The terminal alkyne of this compound is an ideal handle for electrochemical transformations, which offer green and catalyst-free alternatives to traditional methods. Direct electro-oxidation can generate reactive intermediates from the alkyne, enabling a variety of C-C and C-heteroatom bond formations.
Recent research has demonstrated the electrochemical difunctionalization of terminal alkynes with 1,3-dicarbonyl compounds to yield 1,4-dicarbonyl products. nih.gov This method, proceeding under constant current in an undivided cell, avoids the need for external oxidants or metal catalysts. nih.govresearchgate.net Applied to this compound, this strategy could produce highly functionalized derivatives where the azetidine ring is appended to a 1,4-dicarbonyl scaffold, a valuable precursor for various heterocycles. nih.gov
Furthermore, electrochemical methods facilitate cascade reactions. An electrolysis of terminal alkynes in the presence of thiols and alcohols can lead to the formation of β,β-dialkoxy sulfides. researchgate.net Another promising avenue is the electrochemical [3+2] annulation between terminal alkynes and β-keto compounds, often using a ferrocene (B1249389) catalyst, to construct substituted furans. researchgate.net These approaches underscore the potential of electrosynthesis to create diverse and complex derivatives from this compound under mild conditions.
Table 1: Potential Electrochemical Functionalizations of this compound This table is based on established electrochemical reactions for terminal alkynes and represents hypothetical applications to the target compound.
| Reaction Type | Reagent(s) | Potential Product Scaffold | Reference |
|---|---|---|---|
| Difunctionalization | 1,3-Dicarbonyl Compound (e.g., Acetylacetone) | Azetidine-linked 1,4-dicarbonyl | nih.gov |
| Cascade Thio-alkoxylation | Thiol, Alcohol | Azetidine-linked β,β-dialkoxy sulfide | researchgate.net |
| [3+2] Annulation | β-Ketoester (e.g., Ethyl acetoacetate) | Azetidine-linked substituted furan | researchgate.net |
| Radical 1,2-Alkylarylation | Allylic Alcohol, Electrophilic Radical Precursor | Azetidine-linked β-quaternary ketone | researchgate.net |
Alkyne Multifunctionalization Reactions
Multicomponent reactions (MCRs) provide a powerful tool for rapidly building molecular complexity from simple starting materials in a single step. nih.gov The terminal alkyne of this compound is a prime substrate for such transformations.
Among the most prominent MCRs for terminal alkynes is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govresearchgate.net This reaction would allow the straightforward conjugation of this compound with a vast array of azide-containing molecules (e.g., biomolecules, polymers, fluorophores) to form stable 1,2,3-triazole linkages. The reaction is known for its high efficiency and functional group tolerance. nih.gov Variations of this reaction can incorporate other components; for instance, a one-pot, copper-catalyzed reaction of an alkyne, an azide, and a salicylaldehyde (B1680747) can yield complex 3-triazolylcoumarin derivatives. nih.gov
Gold-catalyzed reactions offer another avenue for alkyne multifunctionalization. A three-component reaction between a terminal alkyne, a nitrone, and an alcohol, co-catalyzed by a gold complex and a chiral phosphoric acid, can produce chiral α-alkoxy-β-amino-ketones. nih.gov This atom-economic process proceeds through an oxidation/ylide formation/Mannich-type addition sequence, installing three new functional groups onto the original alkyne carbons. nih.govresearchgate.net
Table 2: Potential Multicomponent Reactions for this compound This table outlines hypothetical MCRs based on known reactivity of terminal alkynes.
| Reaction Name | Key Reagents | Catalyst/Conditions | Resulting Core Structure | Reference |
|---|---|---|---|---|
| CuAAC ("Click" Chemistry) | Organic Azide (R-N₃) | Cu(I) source | 1,4-Disubstituted 1,2,3-triazole | nih.govresearchgate.net |
| Kinugasa Reaction | Nitrone, Base | Cu(I) source | cis-3,4-Disubstituted β-lactam | acs.org |
| Gold-Catalyzed Oxidation | Nitrone, Alcohol | Au(I) complex, Chiral Acid | α-Alkoxy-β-amino-ketone | nih.gov |
| A³ Coupling (Alkyne-Aldehyde-Amine) | Aldehyde, Secondary Amine | Metal catalyst (e.g., Cu, Ag, Au) | Propargylamine | researchgate.net |
Azetidine Ring Transformations and Functionalizations
Strain-Release Reactions of the Azetidine Ring
The azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), which, while rendering it more stable and easier to handle than aziridines, is the driving force for its characteristic reactivity. rsc.org This inherent strain can be harnessed in synthetic transformations, particularly in ring-opening and ring-expansion reactions.
Strain-release driven reactions are often initiated by activation of the azetidine nitrogen. N-activation, for instance by treatment with strong acids or alkylating agents to form a reactive azetidinium ion, significantly weakens the C-N bonds and promotes rearrangement. nih.gov Methodologies developed for highly strained precursors like azabicyclo[1.1.0]butanes (ABBs) offer insight into the potential transformations of activated azetidines. For example, treatment of N-activated azabicyclo[1.1.0]butyl carbinols with triflic anhydride (B1165640) can trigger a semipinacol rearrangement to yield keto-substituted azetidines. nih.gov A similar activation of this compound, especially if further functionalized at the nitrogen, could potentially lead to controlled ring expansion or rearrangement products, providing access to different heterocyclic scaffolds. nih.govnih.gov
Ring-Opening Reactions with Nucleophiles
One of the most fundamental transformations of the azetidine ring is its cleavage by nucleophiles. magtech.com.cn Due to the ring's stability, these reactions typically require activation, either by a Lewis acid coordinating to the nitrogen or, more commonly, by N-alkylation or N-acylation to form a more electrophilic azetidinium salt. magtech.com.cnorganic-chemistry.org
The regioselectivity of the ring-opening is a critical aspect. For an N-activated 3-substituted azetidine like the one , nucleophilic attack generally occurs at the less sterically hindered C4 position. organic-chemistry.org This process results in the formation of a γ-substituted amine. For example, treating an enantiopure N-methylated 2-substituted azetidinium salt with nucleophiles like azide or benzylamine (B48309) leads to a highly regioselective attack at the C4 position. organic-chemistry.org A wide variety of nucleophiles, including oxygen (alkoxides, acetate), nitrogen (amines, azides), and carbon nucleophiles, can be employed, yielding a diverse array of highly functionalized, stereodefined acyclic products. magtech.com.cnorganic-chemistry.orgbeilstein-journals.org This strategy effectively uses the azetidine ring as a constrained precursor to linear γ-amino alcohols and their derivatives.
Table 3: Predicted Products from Nucleophilic Ring-Opening of Activated this compound Activation of the azetidine nitrogen (e.g., to an N-Boc or N-methyl azetidinium species) is presumed.
| Nucleophile | Reagent Example | Product Class | Reference |
|---|---|---|---|
| Oxygen Nucleophile | Sodium Methoxide (NaOMe) | γ-Amino ether | organic-chemistry.org |
| Nitrogen Nucleophile | Sodium Azide (NaN₃) | γ-Azido amine | organic-chemistry.org |
| Nitrogen Nucleophile | Benzylamine (BnNH₂) | γ-Diamino derivative | organic-chemistry.org |
| Halogen Nucleophile | Hydrochloric Acid (HCl) | γ-Chloro amine | youtube.com |
| Hydride Nucleophile | Lithium Aluminium Hydride (LiAlH₄) | γ-Amino alcohol (via reduction of N-acyl group) | acs.org |
C-H Functionalization of Azetidine Derivatives
Direct C-H functionalization of saturated heterocycles is a frontier in organic synthesis, offering an atom-economical way to modify core structures without pre-functionalization. While challenging, progress has been made in the C(sp³)–H functionalization of related systems, which suggests potential pathways for derivatizing the azetidine ring of this compound.
Most reported C-H amination methods focus on the synthesis of the azetidine ring via cyclization of an acyclic amine. rsc.orgnih.gov However, the principles can be conceptually extended to the functionalization of a pre-formed ring. Transition metal catalysis, particularly with palladium, rhodium, or copper, is the dominant strategy for activating C(sp³)–H bonds. For this compound, a directed C-H functionalization could be envisioned, where the ether oxygen or the azetidine nitrogen directs a catalyst to activate an adjacent C-H bond (e.g., at the C2 or C4 position). Such a reaction would enable the introduction of aryl, alkyl, or other functional groups directly onto the saturated ring, a transformation that is difficult to achieve via classical methods. This remains an area requiring further research but holds significant promise for creating novel and highly substituted azetidine analogs.
Functional Group Tolerance in Azetidine Transformations
The dual presence of a reactive alkyne and a strained, nucleophilic azetidine ring in this compound necessitates careful consideration of chemoselectivity and functional group tolerance in any synthetic transformation.
When targeting the azetidine ring, particularly in reactions requiring Lewis acids or electrophilic activation, the terminal alkyne must be stable to the reaction conditions. Conversely, transformations at the alkyne, especially those employing transition metal catalysts (e.g., Cu, Au, Pd), must tolerate the Lewis basic azetidine nitrogen, which can act as a ligand and potentially poison the catalyst. nih.gov
A common and effective strategy to manage this is the use of protecting groups on the azetidine nitrogen. nih.gov Installation of an electron-withdrawing group, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, serves two purposes: it reduces the nucleophilicity and coordinating ability of the nitrogen, preventing interference with metal catalysts, and it activates the ring toward certain transformations while being removable under specific conditions. thieme-connect.decore.ac.uk For instance, La(OTf)₃-catalyzed synthesis of azetidines has shown tolerance for various functional groups, suggesting that careful choice of catalyst is crucial. frontiersin.org Therefore, successful derivatization of this compound hinges on a strategic interplay of protecting group chemistry and the selection of orthogonal reaction conditions that allow for the selective manipulation of one functional group in the presence of the other. rsc.org
Computational and Theoretical Investigations of 3 Pent 4 Yn 1 Yloxy Azetidine
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly using ab initio and DFT methods, are fundamental to determining the three-dimensional structure and electronic properties of 3-(Pent-4-yn-1-yloxy)azetidine. These calculations solve approximations of the Schrödinger equation to find the lowest energy conformation of the molecule, providing detailed information on bond lengths, bond angles, and dihedral angles.
The geometry optimization process begins with a proposed structure and iteratively adjusts the atomic coordinates to minimize the molecule's total electronic energy. For this compound, these calculations would focus on the puckered conformation of the four-membered azetidine (B1206935) ring, the geometry of the ether linkage, and the linear arrangement of the terminal alkyne.
Table 1: Predicted Geometrical Parameters for this compound from Theoretical Calculations Note: These are representative values based on calculations of similar structural motifs. Actual values would be determined by specific DFT calculations (e.g., at the B3LYP/6-31G(d,p) level).
| Parameter | Structural Feature | Predicted Value |
| Bond Lengths | ||
| C-N | Azetidine Ring | ~1.47 Å |
| C-C | Azetidine Ring | ~1.55 Å |
| C-O | Ether Linkage | ~1.43 Å |
| C≡C | Alkyne | ~1.21 Å |
| C≡C-H | Alkyne | ~1.06 Å |
| Bond Angles | ||
| C-N-C | Azetidine Ring | ~88-90° |
| C-C-C | Azetidine Ring | ~86-88° |
| C-O-C | Ether Linkage | ~112° |
| C-C≡C | Alkyne Linkage | ~178° |
| Dihedral Angles | ||
| Ring Puckering | Azetidine | ~25-35° |
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions, offering a good balance between accuracy and computational cost. For this compound, DFT studies can map the potential energy surface for various transformations, identifying reactants, products, intermediates, and, most importantly, transition states. mdpi.comnih.gov
A key application is the study of cycloaddition reactions involving the alkyne group, such as the [3+2] cycloaddition with azides (a "click" reaction). mdpi.com DFT calculations can model the concerted or stepwise nature of such reactions, determining the activation energy (the energy barrier of the transition state) which dictates the reaction rate. pku.edu.cn By comparing the activation energies of different possible pathways (e.g., leading to different regioisomers), DFT can predict the reaction's selectivity. nih.gov
Similarly, reactions involving the azetidine nitrogen, such as N-alkylation or N-acylation, can be modeled. DFT helps to understand how the ring strain and the electronic environment around the nitrogen atom influence its nucleophilicity and the stability of the transition states for these reactions. The calculations can elucidate the movement of atoms during the reaction, a concept known as the intrinsic reaction coordinate (IRC), which confirms that a calculated transition state correctly connects the reactants and products.
Analysis of Ring Strain Energy and Conformational Dynamics of the Azetidine Core
The four-membered azetidine ring is characterized by significant ring strain, a consequence of its compressed bond angles relative to ideal sp³ hybridized atoms. rsc.org This inherent strain is a major driver of the ring's reactivity, particularly in ring-opening reactions. beilstein-journals.org Computational chemistry provides methods to quantify this strain energy. A common approach is to use isodesmic or homodesmotic reactions, where the number and type of bonds are conserved on both sides of a hypothetical reaction equation. researchgate.net The calculated enthalpy change of this reaction corresponds to the strain energy of the cyclic compound. The ring strain of azetidine is estimated to be approximately 25-26 kcal/mol, making it more stable than the highly reactive aziridine (B145994) (~27 kcal/mol) but significantly more strained than the five-membered pyrrolidine (B122466) ring (~5-6 kcal/mol). rsc.org
Beyond static strain, the azetidine core exhibits dynamic behavior, primarily ring puckering. The four-membered ring is not planar and exists in a dynamic equilibrium between two equivalent puckered conformations. Computational methods can map the energy profile of this inversion process, calculating the energy barrier that separates the two conformers. This analysis reveals the flexibility of the ring system and how substituents, like the pent-4-yn-1-yloxy group at the 3-position, might influence the puckering barrier and the preferred conformation. researchgate.net
Table 2: Comparison of Calculated Ring Strain Energies
| Compound | Ring Size | Heteroatom | Typical Calculated Strain Energy (kcal/mol) |
| Aziridine | 3 | N | ~27.7 rsc.org |
| Azetidine | 4 | N | ~25.4 rsc.org |
| Pyrrolidine | 5 | N | ~5.4 rsc.org |
| Cyclobutane | 4 | - | ~26.5 researchgate.net |
Computational Studies on Reactivity and Selectivity of Alkyne Functionalizations
The terminal alkyne of this compound is a versatile functional group for a wide range of chemical transformations. Computational studies are instrumental in predicting the reactivity and selectivity of these functionalizations. nih.gov DFT calculations can model reactions such as hydroboration, hydrosilylation, and metal-catalyzed coupling reactions.
For instance, in the hydroboration of the terminal alkyne, two regioisomers can be formed. Computational modeling of the transition states for both pathways can determine the activation energies, thereby predicting which isomer will be the major product. rsc.org These studies often analyze steric and electronic factors that govern this selectivity. The bulky nature of the azetidine-containing side chain may sterically hinder one approach to the alkyne, while electronic effects dictated by the HOMO/LUMO orbitals can favor another. nih.gov
Furthermore, computational models can explain the role of catalysts in these reactions. In metal-catalyzed reactions, DFT can be used to investigate the entire catalytic cycle, including oxidative addition, migratory insertion, and reductive elimination steps. rsc.org By calculating the energies of all intermediates and transition states, researchers can understand how the catalyst and its ligands control the reaction's outcome, enabling the rational design of more efficient and selective synthetic methods. researchgate.net
Advanced Spectroscopic Methodologies for Structural Elucidation and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the initial and most crucial steps in identifying the structure of 3-(Pent-4-yn-1-yloxy)azetidine. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environments, and their proximity to other protons through spin-spin coupling. For this compound, specific chemical shifts and coupling constants would be expected for the protons on the azetidine (B1206935) ring, the pentynyloxy side chain, and the terminal alkyne. rsc.orgchemicalbook.comrsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Azetidine CH₂ | 2.0 - 4.0 | 45 - 60 |
| Azetidine CH | 3.5 - 5.0 | 60 - 75 |
| O-CH₂ (ether) | 3.5 - 4.5 | 65 - 75 |
| Aliphatic CH₂ | 1.5 - 2.5 | 15 - 35 |
| Alkyne C-H | 1.8 - 2.5 | 65 - 75 (sp-C) |
| Alkyne C≡C | N/A | 80 - 90 (sp-C) |
Note: These are general predicted ranges and actual values may vary depending on the solvent and specific electronic effects.
While 1D NMR provides foundational data, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the structure and determining the stereochemistry of complex molecules like this compound. ualberta.caipb.pt
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of covalent bonds through the molecule. researchgate.netlibretexts.orgemerypharma.comyoutube.com For instance, it would confirm the connectivity between the protons on the azetidine ring and the protons of the pentynyloxy chain.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). ualberta.ca This technique is crucial for assigning the carbon signals based on their attached protons, whose signals are generally better resolved.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. researchgate.netlibretexts.org This is particularly useful for identifying quaternary carbons and for connecting different spin systems, such as linking the azetidine ring to the pentynyloxy side chain through the ether oxygen.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, regardless of whether they are bonded. researchgate.net This is critical for determining the stereochemistry and conformation of the molecule, for example, the relative orientation of substituents on the azetidine ring.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. mdpi.comtum.dersc.org
For this compound, key vibrational modes would include:
C-H stretching from the azetidine ring and the alkyl chain.
C-O-C stretching of the ether linkage.
A sharp, weak C≡C stretching band for the alkyne. researchgate.net
A sharp, characteristic ≡C-H stretching band for the terminal alkyne.
N-H stretching if the azetidine nitrogen is unsubstituted.
Table 2: Characteristic IR and Raman Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Terminal Alkyne (≡C-H) | Stretching | ~3300 | Sharp, Medium |
| Alkyne (C≡C) | Stretching | ~2100-2140 | Weak, Sharp |
| Ether (C-O-C) | Asymmetric Stretching | ~1150-1085 | Strong |
| Azetidine (N-H) | Stretching (if present) | ~3300-3500 | Medium, Broad |
| Alkane (C-H) | Stretching | ~2850-2960 | Strong |
Raman spectroscopy can provide complementary information, particularly for the symmetric C≡C stretch, which may be weak in the IR spectrum. researchgate.netnih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. savemyexams.comnih.gov It provides the exact molecular weight of the compound and valuable information about its structure through fragmentation patterns. libretexts.orgmiamioh.edulibretexts.org For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its elemental composition with high accuracy.
Upon ionization, the molecular ion can undergo fragmentation. libretexts.org Common fragmentation pathways for this molecule might include:
Cleavage of the C-O bond of the ether.
Loss of the pentynyl group.
Fragmentation of the azetidine ring. libretexts.orgmiamioh.edu
McLafferty rearrangement if applicable. researchgate.net
Analyzing these fragmentation patterns helps to piece together the structure of the molecule. libretexts.orgmiamioh.edu
X-ray Crystallography for Solid-State Structure Determination
If this compound can be obtained as a suitable single crystal, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure in the solid state. rsc.orgresearchgate.netuc.edumdpi.com This technique yields precise bond lengths, bond angles, and conformational information, confirming the connectivity and stereochemistry established by other spectroscopic methods. The resulting crystal structure would definitively establish the geometry of the four-membered azetidine ring and the conformation of the pentynyloxy side chain. rsc.orgacs.org
Advanced Spectroscopic Techniques for In-situ Reaction Monitoring
Advanced spectroscopic techniques can be employed for the real-time monitoring of chemical reactions involving this compound. rsc.orgresearchgate.netcore.ac.uk For instance, in-situ FTIR or Raman spectroscopy can track the disappearance of reactant signals (e.g., the alkyne C≡C stretch) and the appearance of product signals during a reaction, such as a click reaction or a metal-catalyzed coupling. This provides valuable kinetic and mechanistic insights into the reactivity of the compound. rsc.org
Applications of 3 Pent 4 Yn 1 Yloxy Azetidine As a Versatile Molecular Scaffold and Chemical Probe
Development of Novel Chemical Building Blocks for Organic Synthesis
The synthesis of complex, lead-like molecules for drug discovery often relies on a toolkit of versatile chemical building blocks. nih.gov 3-(Pent-4-yn-1-yloxy)azetidine serves as an exemplary building block, offering two distinct points for chemical modification: the azetidine (B1206935) nitrogen and the terminal alkyne on the ether-linked side chain.
The azetidine ring itself is a privileged structure in medicinal chemistry. chemrxiv.org Its incorporation can influence key physicochemical properties such as solubility and metabolic stability. Synthetic methods to access functionalized azetidines are numerous and include intramolecular cyclizations of amino alcohols or their derivatives and the reduction of β-lactams. acs.orgorganic-chemistry.orgfrontiersin.org
The true versatility of this compound as a building block lies in its dual functionality. The secondary amine of the azetidine ring can undergo a wide range of standard amine chemistry, such as acylation, alkylation, sulfonylation, and reductive amination, allowing for the attachment of one set of substituents. Independently, the terminal alkyne group provides a reactive handle for a different set of powerful transformations, most notably carbon-carbon bond-forming reactions and cycloadditions. This orthogonal reactivity allows chemists to build molecular complexity in a controlled, stepwise manner.
Key Features as a Building Block:
Azetidine Core: Provides a rigid, three-dimensional scaffold. enamine.net
Secondary Amine: A nucleophilic center for introducing a wide variety of substituents. chemrxiv.org
Terminal Alkyne: A versatile functional group for reactions like click chemistry, Sonogashira coupling, and other metal-catalyzed transformations.
Ether Linkage: A chemically stable linker connecting the two functional moieties.
Synthesis of Azetidine-Based Conjugates via Click Chemistry
The terminal alkyne of this compound is perfectly suited for participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction of "click chemistry." This reaction is prized for its high efficiency, mild reaction conditions, and exceptional functional group tolerance. It allows for the rapid and clean formation of a stable 1,2,3-triazole ring, effectively "clicking" the azetidine-containing molecule onto another molecule bearing an azide (B81097) group.
This methodology is exceptionally powerful for creating complex molecular conjugates. For instance, this compound can be conjugated to:
Biomolecules: Peptides, proteins, or nucleic acids that have been functionalized with an azide group can be labeled with the azetidine scaffold.
Reporter Tags: Fluorescent dyes, biotin (B1667282) tags, or other reporter molecules containing an azide can be attached, enabling the tracking and detection of the azetidine conjugate in biological systems. nih.gov
Solid Supports: Azide-functionalized resins can be used to immobilize the azetidine, facilitating solid-phase synthesis of compound libraries.
A recent study demonstrated a click-based approach for the late-stage modification of macrocyclic peptides containing an azetidine unit, highlighting the utility of this reaction for functionalizing complex molecules. nih.gov The reaction between this compound and an azide-containing partner (R-N₃) would proceed as shown below, yielding a stable triazole-linked conjugate.
General Reaction Scheme for Click Chemistry Conjugation
Figure 1: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using this compound to form a stable 1,4-disubstituted 1,2,3-triazole conjugate.
Utilization in Scaffold Diversification and Library Synthesis
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore new areas of chemical space for drug discovery. nih.govbham.ac.uk this compound is an ideal starting point for such endeavors due to its capacity for diversification at two distinct points.
A strategy for library synthesis could involve a two-dimensional diversification approach:
First Dimension (Azetidine N-functionalization): A series of diverse acyl chlorides, sulfonyl chlorides, or aldehydes (for reductive amination) are reacted with the azetidine nitrogen of the starting material. This creates a first set of intermediates, each with a different substituent on the azetidine ring.
Second Dimension (Alkyne Functionalization): Each of the N-functionalized intermediates is then subjected to a click reaction with a library of diverse organic azides.
This combinatorial approach allows for the rapid generation of a large and diverse library of compounds from a single, versatile scaffold. nih.gov The resulting molecules would feature a central azetidine ring decorated with varied substituents, exploring a wide range of structural and electronic properties. Such libraries are invaluable for screening against biological targets to identify novel hit compounds. Research has demonstrated the successful synthesis of large libraries based on spirocyclic azetidines for CNS-focused applications, underscoring the power of this scaffold in library generation. nih.govnih.gov
Exploration as Probes for Mechanistic Organic Chemistry Studies
The unique structure of this compound also makes it a potential tool for studying reaction mechanisms. The terminal alkyne can serve as a chemical handle or reporter group to probe reaction pathways.
For example, the molecule could be immobilized on a solid support via a click reaction. This would allow for the study of reactions involving the azetidine ring in a heterogeneous system, simplifying purification and analysis of the reaction products.
Alternatively, the alkyne can be used to attach a spectroscopic probe, such as a fluorophore. If a reaction of interest is performed on the azetidine portion of the molecule, changes in the local environment of the probe could be monitored spectroscopically, providing real-time kinetic or mechanistic data. While specific studies employing this exact molecule as a mechanistic probe are not widely documented, the principles are well-established in the field of chemical biology and physical organic chemistry. The combination of a reactive scaffold (the azetidine) and a versatile reporter handle (the alkyne) provides a platform for designing innovative experiments to elucidate complex reaction mechanisms.
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent effects. Anisotropic effects from the azetidine ring require careful analysis of splitting patterns .
- Mass Spectrometry (APCI) : Accurately determines molecular weight, as demonstrated for structurally related azetidine derivatives .
- X-ray Crystallography : SHELXL (via SHELX suite) resolves stereochemistry and anisotropic displacement parameters, critical for verifying the alkyne-azetidine linkage .
How can enantioselective synthesis of this compound derivatives be achieved?
Advanced
Chiral phosphoric acid catalysts enable enantioselective desymmetrization. For example, System A (with adamantyl substituents) achieves >90% enantiomeric excess by stabilizing transition states via hydrogen bonding to the azetidine nitrogen and thione tautomer . Computational modeling (DFT) identifies activation free energy differences between competing pathways, guiding catalyst selection .
What strategies address contradictory biological activity data in azetidine derivatives?
Q. Advanced
-
Substituent Effects : Electron-donating groups (e.g., 3-OMe) enhance cyclization ratios (e.g., 3:1 azetidine:pyrrolidine), while 4-OMe groups may deactivate reactions entirely .
-
Comparative Bioactivity Tables : Analyze substituent-driven trends (Table 2 in ):
Substituent Position Anticancer Activity (%) MIC (µg/mL) 4-Methoxy (R1) 85 0.6 Benzyloxy (R2) 78 1.2 -
Mechanistic Studies : Probe interactions via receptor binding assays or enzyme inhibition kinetics to resolve discrepancies .
How does the pent-4-yn-1-yloxy group influence the compound's reactivity?
Advanced
The alkyne moiety enables click chemistry (e.g., CuAAC with azides) for bioconjugation or probe synthesis . Steric hindrance from the linear alkyne affects nucleophilic substitution rates, requiring optimized solvents (e.g., DMF) and catalysts (e.g., Pd(PPh)) . Electronic effects from the triple bond may polarize the azetidine ring, altering pKa of the nitrogen .
What are the key considerations in optimizing reaction conditions for azetidine ring formation?
Q. Basic
- Catalyst Choice : Pd catalysts enhance cross-coupling efficiency, while chiral acids improve enantioselectivity .
- Solvent Effects : Polar aprotic solvents (e.g., THF, DCM) stabilize intermediates in SN2 pathways .
- Temperature Control : Low temps (0–5°C) minimize side reactions during ring closure .
How to model the binding interactions of this compound with biological targets?
Q. Advanced
- Molecular Docking : Use software like AutoDock Vina to predict binding poses with receptors (e.g., cannabinoid hydrolases) .
- MD Simulations : Analyze stability of ligand-receptor complexes, focusing on hydrogen bonds between the azetidine nitrogen and catalytic residues .
- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide derivative design .
What are common pitfalls in crystallographic analysis of azetidine derivatives?
Q. Advanced
- Twinning : High-symmetry azetidine rings may cause pseudo-merohedral twinning; use SHELXL’s TWIN/BASF commands to refine .
- Anisotropic Displacement : Over-refinement risks with low-resolution data; validate using ORTEP-3’s GUI to visualize ellipsoids .
- Disorder Modeling : Flexible alkyne chains require PART instructions in SHELXL to split occupancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
